2-Amino-3-methylbutanamide
Description
Contextualization within Amide Chemistry and Amino Acid Derivatives
Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. wikipedia.org This functional group is of fundamental importance in biochemistry, as it forms the peptide bonds that link amino acids together to create proteins. umich.edutaylorandfrancis.com 2-Amino-3-methylbutanamide (B3250160) is a primary amide derived from valine, an essential amino acid. ontosight.ai As such, it embodies the core characteristics of both amino acids and amides, making it a subject of interest in the study of their chemical properties and interactions. The presence of the amide group confers a degree of stability, making amides relatively resistant to hydrolysis under physiological conditions. newworldencyclopedia.org
Significance in Organic Synthesis and Molecular Design
In the realm of organic synthesis, this compound and its hydrochloride salt serve as crucial building blocks. chemshuttle.com They are utilized as key intermediates in the creation of more complex molecules. chemshuttle.com The presence of both an amino group and an amide allows for a variety of chemical transformations, making it a versatile reagent in the synthesis of new compounds. Researchers have explored derivatives of this compound for their potential biological activities, including the development of anticonvulsant and pain-attenuating agents. acs.orgacs.org The specific stereochemistry of L-valinamide is often crucial for its biological activity. cymitquimica.com
Historical Perspectives in Amino Amide Research
The investigation of amino acids and their derivatives has a rich history, dating back to the early days of organic chemistry. The discovery and synthesis of amino acids were pivotal in understanding the structure and function of proteins. nih.gov The formation of the amide bond, or peptide bond, was a key focus of this research, as it is the fundamental linkage in peptides and proteins. umich.edu Early research laid the groundwork for the synthesis of peptides in the laboratory, a process that has become highly sophisticated with the advent of solid-phase peptide synthesis. taylorandfrancis.com The study of simple amino amides like this compound has contributed to our understanding of the reactivity and properties of these essential biomolecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEHMKQLKPZERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901018 | |
| Record name | NoName_66 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-14-1, 20108-78-5 | |
| Record name | Valinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Transformations
Classical and Modern Synthetic Routes to 2-Amino-3-methylbutanamide (B3250160)
The formation of the amide bond in this compound from its parent amino acid, valine, is a primary focus of synthetic efforts.
Amidation Reactions and Mechanistic Considerations
Direct amidation of unprotected amino acids like valine presents a challenge due to the presence of both a nucleophilic amine and a carboxylic acid. However, recent advancements have enabled this transformation, offering a more atom-economical route compared to traditional methods that require protecting groups.
One effective modern approach involves the use of Lewis acid catalysts to facilitate the direct amidation of unprotected amino acids. nih.gov Studies have shown that catalysts such as tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃) and certain group (IV) metal catalysts like titanium(IV) isopropoxide (Ti(OiPr)₄) can effectively promote the reaction between an amino acid and an amine under azeotropic removal of water. nih.gov For a less reactive substrate like valine, zirconium(IV) chloride (ZrCl₄) showed high conversion, although isolation proved difficult. nih.gov B(OCH₂CF₃)₃ was identified as a suitable catalyst for this transformation. nih.gov The mechanism of these reactions generally involves the activation of the carboxylic acid by the Lewis acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net
The choice of catalyst is critical for achieving high yields and chemoselectivity. The table below summarizes the performance of selected catalysts in the direct amidation of valine with benzylamine.
Classical methods for amide bond formation, such as using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or activating the carboxylic acid as an acid chloride, are also applicable but typically require protection of the amino group of valine to prevent side reactions like polymerization. libretexts.org The azalactone peptide synthesis is a classical method that has been used to synthesize dipeptide derivatives of valine. jocpr.com
Alkylation and Reductive Amination Strategies
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing a route to amines from carbonyl compounds. wikipedia.org In the context of synthesizing derivatives of this compound or its parent amino acid valine, this strategy is highly effective. The process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgbeilstein-journals.org
To prepare valine itself, the corresponding α-keto acid, α-ketoisovaleric acid, serves as the starting material. pearson.com This α-keto acid reacts with an ammonia (B1221849) source to form an imine, which is then reduced using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield valine. pearson.compearson.com
This strategy is also extensively used to synthesize N-substituted derivatives. For instance, the reductive amination of an amino aldehyde can be employed to introduce various substituents on the nitrogen atom. beilstein-journals.org Water-soluble dendritic iridium catalysts have been utilized in the aqueous reductive amination of valine, where the iridium complex reduces the intermediate imine formed from the amino acid and an aldehyde. beilstein-journals.org
Application of Weinreb Amides in Synthesis
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, is a particularly useful intermediate in organic synthesis for the preparation of ketones and aldehydes. orientjchem.org This is because it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated tetrahedral intermediate that resists the common problem of over-addition, thus cleanly yielding the ketone upon workup. orientjchem.orgresearchgate.net Reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) affords aldehydes. semanticscholar.org
This methodology has been applied to the synthesis of derivatives related to this compound. Typically, an N-protected amino acid, such as N-Boc-L-valine, is coupled with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. semanticscholar.orgtandfonline.com This transformation can be achieved using various coupling agents, including N,N'-carbonyldiimidazole (CDI) or by generating the acid chloride in situ. semanticscholar.orgtandfonline.com The resulting N-protected amino Weinreb amide can then be reacted with a specific Grignard reagent to produce an N-protected α-aminoketone. rsc.orgresearchgate.net This ketone can be a key intermediate for building more complex molecules. rsc.org
Stereoselective Synthesis and Chiral Resolution of this compound Isomers
Since this compound is derived from valine, it possesses a chiral center at the α-carbon. Therefore, controlling and separating its stereoisomers ((R) and (S)-enantiomers) is of significant importance.
Stereoselective synthesis aims to directly produce a single enantiomer. This can be achieved by using chiral auxiliaries or catalysts. For example, stereoselective additions of nucleophiles to carbonyls or imines are common strategies. nih.gov The Kinugasa reaction, involving the reaction of ynamides with nitrones, has been developed as a highly stereoselective method for constructing chiral α-amino-β-lactams, which are precursors to amino amides. nih.gov
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. tcichemicals.com Since enantiomers have identical physical properties, this separation is achieved by converting them into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can thus be separated. tcichemicals.com
A common method is crystallization of diastereomeric salts . tcichemicals.com This involves reacting the racemic amine of this compound with an enantiomerically pure chiral acid (a resolving agent). This reaction forms two diastereomeric salts. Due to their different solubilities, one salt will preferentially crystallize from a suitable solvent. After separation by filtration, the chiral acid is removed, yielding the enantiomerically pure amine.
Another powerful technique is chiral column chromatography . In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). nih.gov The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation. nih.govyakhak.org Polysaccharide-based CSPs are commonly used for the resolution of amino acid derivatives. yakhak.org
Furthermore, chemoenzymatic methods offer an elegant approach to chiral resolution. Dynamic kinetic resolution (DKR) combines the stereoselective reaction of an enzyme with in situ racemization of the slower-reacting enantiomer. For example, d- or l-amino acids can be produced from their corresponding amides using stereoselective amino acid amidases in the presence of a racemase, allowing for a theoretical yield of 100% for the desired enantiomer. nih.gov
Synthesis of N-Substituted this compound Derivatives and Analogs
The free amino group of this compound provides a convenient handle for further functionalization, leading to a wide array of N-substituted derivatives and analogs. These modifications are often pursued to explore structure-activity relationships (SAR) in medicinal chemistry. rsc.orgresearchgate.net
The synthesis of these derivatives often involves standard peptide coupling reactions, where the amino group of valinamide (B3267577) is acylated with a carboxylic acid using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole). For instance, (S)-2-amino-3-methylbutanamide has been used as a building block to create libraries of compounds by reacting it with various protected amino acids or other carboxylic acids. nih.govfrontiersin.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed to synthesize N-aryl substituted derivatives of 2-[acetyl(phenylsulphonyl)amino]-3-methylbutanamide. blazingprojects.com Additionally, N-alkylation can be achieved through various methods, including reductive amination as previously discussed, or by SN2 reactions with alkyl halides, although care must be taken to control the degree of alkylation. monash.edumdpi.comucl.ac.be
Design and Synthesis of Peptidomimetic Scaffolds
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. nih.govupc.edu this compound is a valuable starting material for the construction of such scaffolds. nih.govspringernature.com
In one notable example, (S)-2-amino-3-methylbutanamide was used as a key building block in the synthesis of peptidomimetics designed to modulate the protein-protein interaction between fibroblast growth factor 14 (FGF14) and the voltage-gated sodium channel Nav1.6. The synthesis involved coupling the valinamide with a protected glutamic acid, followed by further peptide couplings and modifications to build a tetrapeptide-like structure. nih.gov This approach highlights how the valinamide moiety can be incorporated into larger structures designed to mimic specific peptide sequences and their biological functions. researchgate.net
The design of these scaffolds often focuses on replacing labile peptide bonds with more stable isosteres or using constrained structures to mimic specific secondary structures like β-turns. upc.edu The inherent chirality and side-chain functionality of this compound make it an ideal component for introducing the specific recognition elements of valine into these rationally designed molecules. nih.gov
Table of Mentioned Compounds
Chemoenzymatic Approaches and Biocatalysis for Selective Synthesis
The selective synthesis of this compound and its derivatives is of great importance, and chemoenzymatic strategies offer significant advantages over purely chemical methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, is renowned for its high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact. manchester.ac.uknih.govrsc.org
Traditional chemical amide bond formation often requires multi-step processes involving protection and deprotection of functional groups, along with the use of stoichiometric coupling reagents that can be expensive and generate significant waste. manchester.ac.uk Biocatalytic approaches can circumvent these issues. For instance, the discovery of a new family of amide ligase enzymes, CfaL, provides a cleaner and more sustainable route to amides. manchester.ac.uk These enzymes can directly catalyze the formation of an amide bond from a carboxylic acid and an amine substrate, often obviating the need for protecting groups and leading to a more efficient and selective synthesis. manchester.ac.uk
Whole-cell biocatalysis is another powerful tool, offering a robust system where enzymes operate within their natural cellular environment. rsc.org This approach can overcome challenges associated with enzyme stability and the need for expensive cofactor regeneration. The use of engineered microbial strains containing specific enzymatic pathways allows for the productive synthesis of chiral building blocks for the pharmaceutical industry. nih.govrsc.org Specifically for L-valinamide, enzymes with specific mutations have been developed to achieve highly selective synthesis. epo.org
Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions to create efficient synthetic routes. Proteases, such as papain, have been utilized in the chemoenzymatic polymerization of amino acid esters to form polypeptides. researchgate.netrsc.org This principle of enzymatic amide bond formation can be applied to the synthesis of this compound from its corresponding amino acid ester. Another example is the coupling of a chemical reduction step with a selective enzymatic esterification, catalyzed by a lipase, to produce functionalized amino-esters. csic.es Such multi-step, one-pot processes that combine the best of chemical and biological catalysis are increasingly important for the sustainable production of complex molecules. manchester.ac.uk
| Enzymatic Approach | Enzyme Class/Example | Key Advantages | Application to this compound |
| Biocatalytic Amide Synthesis | Amide Ligase (e.g., CfaL) | High selectivity, no protecting groups, sustainable, fewer steps manchester.ac.uk | Direct synthesis from L-valine and ammonia/amine source. |
| Chemoenzymatic Polymerization | Protease (e.g., Papain) | Mild aqueous conditions, formation of peptide/amide bonds researchgate.netrsc.org | Synthesis from L-valine esters. |
| Whole-Cell Biocatalysis | Engineered Microorganisms | Cofactor regeneration, enhanced enzyme stability, process robustness rsc.org | Selective and productive synthesis of L-valinamide. nih.govepo.org |
| Coupled Chemoenzymatic Reactions | Lipase (e.g., CALB) / Chemical Catalyst | Combines chemical transformations with selective biocatalysis in one pot csic.es | Synthesis of functionalized derivatives of this compound. |
Reaction Mechanisms and Chemical Reactivity
Detailed Mechanistic Investigations of 2-Amino-3-methylbutanamide (B3250160) Transformations
Detailed mechanistic studies on the transformations of this compound are fundamental to harnessing its synthetic potential. While specific comprehensive studies on this exact molecule are not extensively detailed in publicly available literature, the reactivity of its core functional groups—the primary amine and the primary amide—is well-established in organic chemistry.
Transformations of this compound often commence with reactions at the more nucleophilic amino group. For instance, in acylation reactions, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This proceeds through a tetrahedral intermediate, which then collapses to form the N-acylated product.
The hydrolysis of the amide group, another key transformation, can proceed under both acidic and basic conditions. sigmaaldrich.com
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) lead to the formation of the corresponding carboxylic acid, 2-amino-3-methylbutanoic acid (valine). sigmaaldrich.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then expels the amide anion as a leaving group. An acid-base reaction between the carboxylic acid and the amide anion then yields a carboxylate salt and ammonia. sigmaaldrich.com
Intramolecular cyclization reactions of this compound derivatives are also of significant interest, leading to the formation of various heterocyclic structures. The specific mechanisms of these cyclizations are highly dependent on the nature of the substituents and the reaction conditions employed.
Reactivity Profiles of the Amino and Amide Functional Groups
The amino and amide functional groups in this compound exhibit distinct reactivity profiles, allowing for selective chemical modifications.
Amino Group Reactivity:
The primary amino group is a potent nucleophile and a weak base. Its reactivity is central to many of the transformations of this compound.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form N-acyl derivatives. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. researchgate.net
Alkylation: The amino group can be alkylated by reaction with alkyl halides, although this can lead to a mixture of mono-, di-, and even tri-alkylated products.
Schiff Base Formation: Reaction with aldehydes and ketones leads to the formation of imines (Schiff bases), which are important intermediates in various synthetic transformations.
Amide Group Reactivity:
The amide group is significantly less reactive than the amino group due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity and basicity. flemingcollege.ca
Hydrolysis: As previously discussed, the amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid. sigmaaldrich.com
Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene (B1212753) group (CH₂). rsc.org
Dehydration: Primary amides can be dehydrated to nitriles using dehydrating agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀).
The differential reactivity of these two functional groups allows for a strategic approach to the synthesis of complex molecules, where one group can be protected while the other is being chemically modified.
Intermolecular and Intramolecular Reaction Pathways of Derivatives
The derivatives of this compound can undergo a variety of intermolecular and intramolecular reactions, leading to the formation of diverse molecular architectures.
Intermolecular Reactions:
N-acylated derivatives of this compound are key intermediates in peptide synthesis. The amide bond formation is a classic example of an intermolecular reaction. In a typical peptide coupling, the carboxylic acid of an N-protected amino acid is activated, and the amino group of another amino acid ester or amide attacks the activated carbonyl, forming a new amide (peptide) bond.
Another important class of intermolecular reactions involves the use of this compound derivatives as synthons for the construction of heterocyclic compounds. For instance, the reaction of an N-acyl derivative with a suitable dielectrophile can lead to the formation of various nitrogen-containing heterocycles.
Intramolecular Reactions:
Derivatives of this compound containing appropriately positioned reactive groups can undergo intramolecular cyclization to form cyclic structures. For example, an N-chloroacetyl derivative could potentially cyclize to form a piperazine-2,5-dione. The propensity for intramolecular cyclization is influenced by factors such as ring size to be formed (with 5- and 6-membered rings being favored), the nature of the substituents, and the reaction conditions.
The intramolecular cyclization of N-aryl amides to form 3-amino oxindoles is a known synthetic strategy, highlighting the potential for similar transformations with derivatives of this compound.
Catalytic Reactions Involving this compound Intermediates
While specific examples of this compound acting as a direct catalytic intermediate are not prominently featured in the reviewed literature, its derivatives, particularly chiral amino amides, have found significant application as organocatalysts in asymmetric synthesis.
These catalysts often operate through the formation of transient intermediates with the substrates. For example, in enamine catalysis, the primary amino group of the amino amide catalyst reacts with a carbonyl compound to form a chiral enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst.
Similarly, in iminium ion catalysis, the secondary amine derived from the amino amide catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the enone, facilitating nucleophilic attack.
The bifunctional nature of amino amides, where the amide N-H can act as a hydrogen bond donor to activate the electrophile while the amino group activates the nucleophile, is a key feature of their catalytic activity. This dual activation model is crucial in explaining the high stereoselectivities observed in many organocatalytic reactions.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For the valinamide (B3267577) moiety, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, provide definitive assignments for each atom.
In the ¹H NMR spectrum, the isopropyl group gives rise to two distinct methyl signals, which appear as doublets due to coupling with the adjacent methine (CH) proton. This CH proton, in turn, appears as a multiplet. The α-proton, attached to the carbon bearing the amino and amide groups, is also a distinct signal. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups are typically observed as broad signals, and their chemical shifts can be sensitive to solvent and concentration. The addition of deuterium (B1214612) oxide (D₂O) can confirm these assignments, as the labile amine and amide protons will exchange with deuterium and their signals will disappear from the spectrum.
The ¹³C NMR spectrum provides complementary information. Key signals include those for the two non-equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, the α-carbon, and the carbonyl carbon of the amide group, which typically appears furthest downfield (~170-180 ppm).
Two-dimensional NMR experiments are crucial for confirming connectivity. A Correlation Spectroscopy (COSY) experiment reveals scalar coupling between protons, for instance, showing a clear correlation between the isopropyl CH proton and the two methyl groups' protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with the carbon to which it is directly attached, confirming the assignment of the CH, CH₂, and CH₃ groups. energycontrol-international.org
Table 1: Representative NMR Signal Assignments for a Valinamide Moiety Note: Data is derived from the valinamide group within 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide. Chemical shifts (δ) are in ppm.
| Atom Type | ¹H NMR (δ, Multiplicity, J in Hz) | ¹³C NMR (δ) | COSY Correlations | HSQC Correlations |
| Isopropyl CH₃ | ~0.9 (d) | ~18-20 | Correlates with Isopropyl CH | Correlates with ¹H signal at ~0.9 ppm |
| Isopropyl CH | Multiplet | ~30-32 | Correlates with Isopropyl CH₃ and α-CH | Correlates with its corresponding ¹H multiplet |
| α-CH | Doublet | ~58-60 | Correlates with Isopropyl CH and Amide NH | Correlates with its corresponding ¹H doublet |
| Amide C=O | - | ~175 | - | - |
| Amine NH₂ | Broad singlet | - | - | - |
| Amide NH₂ | Broad singlet | - | Correlates with α-CH | - |
This is an interactive data table. The values are representative and can vary based on solvent and specific molecular structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of a compound containing the valinamide structure would exhibit several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the amide (-CONH₂) groups typically appear as strong, broad bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a very strong and sharp absorption, expected around 1630-1680 cm⁻¹. researchmap.jp The N-H bending vibration (Amide II band) is found near 1510-1580 cm⁻¹. researchmap.jp Additionally, C-H stretching vibrations from the isopropyl and methine groups are expected just below 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. energycontrol-international.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in FT-IR, the non-polar C-C and C-H bonds of the alkyl framework often produce strong signals in Raman spectra. The aromatic ring stretch of phenylalanine, for instance, is easily recognizable in Raman spectra. nih.gov For valinamide, the symmetric and asymmetric stretches of the methylene (B1212753) and methyl groups would be apparent in the 2850-2975 cm⁻¹ region. nih.gov
Table 2: Characteristic Vibrational Frequencies for Valinamide Functional Groups
| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Amine/Amide (N-H) | Stretch | 3100 - 3500 (Strong, Broad) | 3100 - 3500 |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 (Strong, Sharp) | 1630 - 1680 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1580 (Moderate) | 1510 - 1580 |
| Alkyl (C-H) | Stretch | 2850 - 2975 (Strong) | 2850 - 2975 (Strong) |
| Alkyl (C-H) | Bend | 1350 - 1470 (Variable) | 1350 - 1470 |
This is an interactive data table. The intensity and exact position of peaks can vary.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of its molecular formula. energycontrol-international.org
For 2-Amino-3-methylbutanamide (B3250160) (C₅H₁₂N₂O), the expected exact mass would be approximately 116.0950 g/mol . In techniques like electrospray ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺.
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments provides structural information by breaking the molecule into characteristic fragment ions. For a valinamide-containing structure, common fragmentation pathways include the loss of the terminal amide group as ammonia (B1221849) (-17 Da) or the loss of the entire carboxamide group (-44 Da). The isopropyl group can be lost as a radical, leading to a significant fragment. The specific fragmentation pathway helps to confirm the connectivity of the atoms within the molecule. energycontrol-international.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be generated. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. energycontrol-international.org For instance, the structure of 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide was unequivocally confirmed using single-crystal X-ray diffraction. energycontrol-international.org
The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular interactions, primarily hydrogen bonds, and van der Waals forces. In the solid state of a valinamide-containing compound, the amine (-NH₂) and amide (-CONH₂) groups are potent hydrogen bond donors and acceptors. This leads to the formation of extensive hydrogen-bonding networks, which stabilize the crystal structure. energycontrol-international.orgresearchgate.net For example, N-H···O hydrogen bonds involving the amide groups are a common and crucial interaction that links molecules into larger supramolecular assemblies. energycontrol-international.org
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. Peptides and their derivatives, like valinamide, can adopt different conformations defined by the torsional angles (phi, ψ) of the backbone. Theoretical studies on valinamide derivatives show a complex conformational landscape, with low-energy conformers such as the C5 and C7 forms, which are stabilized by intramolecular hydrogen bonds. researchgate.net The conformation observed in the crystal structure represents a low-energy state under the specific conditions of crystallization and is influenced by the optimization of intermolecular packing forces. researchgate.net
Hirshfeld surface analysis is a computational method that uses crystallographic data to visualize and quantify intermolecular interactions within a crystal. researchgate.netresearchgate.net The Hirshfeld surface is mapped around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to generate a two-dimensional "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts.
For a molecule like valinamide, the fingerprint plot would quantify the relative contributions of various interactions. Typically, O···H/H···O contacts, representing hydrogen bonds, make up a significant percentage of the surface. researchgate.net H···H contacts, arising from van der Waals interactions between the alkyl parts of the molecules, also contribute substantially. N···H/H···N contacts would also be present, further defining the hydrogen-bonding network. This analysis provides a detailed picture of how neighboring molecules interact and is crucial for understanding the forces that govern crystal packing. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
| Parameter | Significance |
|---|---|
| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |
| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral potential.
For 2-Amino-3-methylbutanamide (B3250160), it is expected that the MEP surface would show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pair electrons, making it a likely site for electrophilic interaction. The hydrogen atoms of the amino group and the amide nitrogen would be characterized by positive potential (blue), identifying them as potential sites for nucleophilic attack. The isopropyl group, being nonpolar, would likely be in a region of neutral potential (green). This visual representation of charge distribution is crucial for understanding intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible spatial arrangements of a molecule and their relative energies.
Exploring Conformational Landscapes and Energy Minima
The conformational landscape of a molecule describes all its possible conformations and their corresponding potential energies. By exploring this landscape, researchers can identify the most stable, low-energy conformations, known as energy minima. A detailed conformational analysis of a closely related compound, N-formyl-L-valinamide, has been performed using ab initio methods. This study serves as a valuable model for understanding the conformational preferences of this compound. The analysis of N-formyl-L-valinamide revealed several low-energy conformations, primarily determined by the torsional angles of the molecular backbone. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric hindrance between different parts of the molecule.
| Conformer | Key Intramolecular Interactions | Relative Stability |
|---|---|---|
| Extended | Minimal steric hindrance | Potentially stable |
| Folded (Hydrogen-bonded) | Intramolecular hydrogen bond between the amino group and the carbonyl oxygen | Likely to be a low-energy conformer |
In Silico Molecular Docking for Ligand-Target Interaction Prediction (Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are pivotal for elucidating the specific molecular features that govern their therapeutic effects, thereby guiding the rational design of more potent and selective analogs. The primary goal is to understand the mechanism of interaction at a molecular level by identifying the key physicochemical, electronic, and steric properties that influence activity.
A typical QSAR study involves the generation of a dataset of this compound derivatives with varying structural modifications and their corresponding experimentally determined biological activities (e.g., inhibitory concentrations, binding affinities). A wide array of molecular descriptors are then calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as hydrophobicity, electronic distribution, and steric bulk. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to develop a mathematical model that correlates these descriptors with the observed biological activity. nih.gov
Detailed Research Findings
A hypothetical QSAR study on a series of this compound derivatives targeting a specific enzyme might yield a model that highlights the importance of specific structural attributes. For instance, modifications can be made at the R1 and R2 positions of the parent molecule.
The developed QSAR model can be represented by a linear equation. For example:
pIC50 = 1.25 * (LogP) - 0.45 * (HOMO) + 0.85 * (MR_R1) - 0.65 * (ASA_R2) + 2.5
Where:
pIC50 : The negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency.
LogP : A measure of the compound's hydrophobicity. The positive coefficient suggests that increased hydrophobicity is beneficial for activity.
HOMO (Highest Occupied Molecular Orbital energy) : An electronic descriptor. The negative coefficient might indicate that a lower HOMO energy, corresponding to a reduced tendency to donate electrons, is favorable for activity.
MR_R1 : The molar refractivity of the substituent at the R1 position, a steric descriptor. The positive coefficient suggests that a larger, more polarizable substituent at this position enhances activity.
ASA_R2 (Accessible Surface Area of R2) : A descriptor for the solvent-accessible surface area of the substituent at the R2 position. The negative coefficient could imply that a smaller substituent at this position is preferred to avoid steric clashes in the binding pocket.
The statistical quality of the QSAR model is crucial for its predictive power. Key statistical parameters include the correlation coefficient (r²), which indicates the proportion of variance in the biological activity that is explained by the model, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability through techniques like leave-one-out (LOO) cross-validation. frontiersin.org A high q² value (typically > 0.5) is indicative of a robust and predictive model. nih.gov
The insights gained from such a QSAR model provide a mechanistic understanding of the structure-activity relationship. For instance, the importance of hydrophobicity might suggest that the derivatives interact with a hydrophobic pocket in the target enzyme. The influence of electronic descriptors like HOMO energy can point towards the nature of electronic interactions, such as hydrogen bonding or charge transfer, within the binding site. Steric descriptors like molar refractivity and accessible surface area provide a map of the spatial constraints of the binding pocket, guiding the design of new derivatives with optimal shapes and sizes to maximize favorable interactions.
Below are interactive data tables that present hypothetical data from a QSAR study on this compound derivatives.
Table 1: Physicochemical Descriptors and Biological Activity of this compound Derivatives
| Compound | R1 Substituent | R2 Substituent | LogP | HOMO (eV) | pIC50 (Experimental) |
| 1 | -H | -H | -0.5 | -9.5 | 4.2 |
| 2 | -CH3 | -H | 0.0 | -9.3 | 4.8 |
| 3 | -Cl | -H | 0.2 | -9.8 | 5.5 |
| 4 | -OCH3 | -H | -0.2 | -9.1 | 5.1 |
| 5 | -H | -CH3 | -0.1 | -9.6 | 4.0 |
| 6 | -H | -Cl | 0.1 | -9.9 | 3.8 |
| 7 | -CH3 | -CH3 | 0.4 | -9.4 | 4.5 |
| 8 | -Cl | -CH3 | 0.6 | -10.0 | 5.2 |
Table 2: Steric Descriptors and Predicted vs. Experimental pIC50
| Compound | MR_R1 (cm³/mol) | ASA_R2 (Ų) | pIC50 (Predicted) | Residual |
| 1 | 1.03 | 32.5 | 4.15 | 0.05 |
| 2 | 5.65 | 32.5 | 4.82 | -0.02 |
| 3 | 5.97 | 32.5 | 5.51 | -0.01 |
| 4 | 7.87 | 32.5 | 5.08 | 0.02 |
| 5 | 1.03 | 58.2 | 4.01 | -0.01 |
| 6 | 1.03 | 60.1 | 3.78 | 0.02 |
| 7 | 5.65 | 58.2 | 4.53 | -0.03 |
| 8 | 5.97 | 58.2 | 5.22 | -0.02 |
Table 3: Statistical Validation of the QSAR Model
| Parameter | Value | Description |
| r² | 0.98 | Correlation coefficient, indicating a strong fit of the model to the data. |
| q² (LOO) | 0.92 | Cross-validated correlation coefficient, indicating excellent predictive ability. |
| F-statistic | 145.6 | A measure of the overall significance of the model. |
| Standard Error | 0.15 | The standard deviation of the residuals. |
Biochemical Interactions and Molecular Mechanism Studies Non Clinical
Role of 2-Amino-3-methylbutanamide (B3250160) in Biological Pathways
Intermediacy in Amino Acid Metabolism
This compound is the amide derivative of the essential amino acid L-valine. While L-valine is a well-established component of protein synthesis and a precursor for various metabolic pathways, the direct role of free this compound as a metabolic intermediate is less characterized. However, the formation of an amide group at the C-terminus of amino acids, a process known as amidation, is a recognized post-translational modification in peptides and proteins. This modification can confer resistance to proteolytic degradation and extend the half-life of bioactive peptides in the bloodstream mdpi.com. The potential for in vivo amidation of valine suggests a pathway for the formation of this compound, which could then participate in further metabolic processes mdpi.com.
The catabolism of valine is a multi-step process that begins with transamination to α-ketoisovalerate, followed by oxidative decarboxylation. While this compound is not a primary intermediate in the canonical degradation pathway of valine, its formation could represent a branch point with distinct physiological consequences. The enzymatic machinery for both the synthesis and hydrolysis of such amides exists within biological systems, suggesting that the levels of this compound could be dynamically regulated.
Enzymatic Transformations and Bioconjugation Studies
Enzymatic processes are central to the synthesis and modification of this compound and its derivatives. Studies have demonstrated the use of enzymes in the synthesis of L-valine-amidoxime esters, which act as double prodrugs of amidines. These prodrugs are designed for improved oral bioavailability and water solubility, and their activation relies on enzymatic hydrolysis and reduction by cellular enzymes, including esterases and the mitochondrial Amidoxime Reducing Component (mARC) nih.gov. This highlights the susceptibility of the amide and ester functionalities in valinamide (B3267577) derivatives to enzymatic cleavage.
In the realm of bioconjugation, the primary amine group of this compound makes it a potential nucleophile for reaction with various electrophilic partners. Bioconjugation strategies often target the amine groups of amino acids like lysine (B10760008) to attach molecules such as drugs or imaging agents to proteins mdpi.comnih.gov. While lysine is the most commonly targeted amino acid due to the high accessibility of its ε-amino group, the α-amino group of a terminal amino acid amide like this compound could also participate in such reactions. The amide bond's exceptional stability makes it an attractive linkage in bioconjugation nih.gov. The reactivity of the amino group is pH-dependent, with the deprotonated form being the active nucleophile.
Molecular Interactions with Biological Macromolecules
Binding Affinity to Receptors and Enzymes (In Vitro and In Silico)
The interaction of this compound with biological macromolecules such as receptors and enzymes is dictated by its structural features: a primary amine, an amide group, and a hydrophobic isopropyl side chain. These features allow for a range of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
While specific binding affinity data for this compound with a wide range of receptors is not extensively documented, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and other amino acid-based signaling molecules suggests potential interactions with their respective receptors. G protein-coupled receptors (GPCRs), a large family of transmembrane receptors, are common targets for amino acid-derived ligands nih.govplos.orgresearchgate.net. The binding of a ligand to a GPCR is a highly specific event, often involving a precise fit into a binding pocket. The affinity of this interaction is quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity.
In silico molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target nih.govnih.govresearchgate.net. Such studies can provide valuable insights into the potential interactions of this compound with various enzymes and receptors. The docking process involves generating multiple conformations of the ligand within the binding site of the target and scoring these poses based on a force field that estimates the binding energy.
Table 1: Potential Molecular Interactions of this compound
| Functional Group | Potential Interacting Partner in Biological Macromolecules | Type of Interaction |
|---|---|---|
| Primary Amine (-NH2) | Acidic amino acid residues (e.g., Aspartate, Glutamate), Carbonyl groups in the peptide backbone | Hydrogen bonding, Electrostatic interactions |
| Amide (-CONH2) | Polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine), Peptide backbone | Hydrogen bonding |
Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton nih.gov. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Amino acids and their derivatives have been explored as scaffolds for the design of carbonic anhydrase inhibitors nih.govmdpi.com. The general mechanism of action for many CA inhibitors involves the coordination of a functional group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is crucial for catalysis.
While direct studies on the inhibition of carbonic anhydrase by this compound are limited, its structural components suggest a potential for interaction. The primary amine or the amide group could potentially interact with residues in the active site. More specifically, the valine scaffold has been successfully used to develop potent carbonic anhydrase inhibitors nih.gov. In these inhibitors, the amino acid moiety is often attached to a primary sulfonamide group, which is a well-known zinc-binding group. However, other chemical moieties can also contribute to binding and inhibition. In silico docking studies could elucidate the potential binding mode of this compound within the active site of various carbonic anhydrase isoforms nih.govmdpi.com.
Stereochemical Influence on Biochemical Recognition and Activity
With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. Biological systems, being inherently chiral, exhibit a high degree of stereoselectivity. Enzymes and receptors are typically specific for one enantiomer over the other jpt.com. In mammals, proteins are almost exclusively composed of L-amino acids biopharmaspec.com.
The compound this compound possesses a chiral center at the α-carbon, and therefore exists as L-2-amino-3-methylbutanamide and D-2-amino-3-methylbutanamide. The spatial arrangement of the amino group, the carboxamide group, and the isopropyl side chain around this chiral center is critical for its interaction with biological macromolecules.
The differential biological activity of L- and D-amino acids is well-established. For instance, D-amino acids, when incorporated into peptides, can confer resistance to proteolysis by enzymes that are specific for L-amino acid substrates biopharmaspec.com. This principle is utilized in the design of peptide-based drugs to enhance their stability and duration of action.
The biochemical recognition of this compound is expected to be highly stereospecific. An enzyme's active site or a receptor's binding pocket is a three-dimensional chiral environment. The binding of one enantiomer may be favored due to optimal steric and electronic complementarity, leading to a stable complex and a subsequent biological response. The other enantiomer, with its different spatial arrangement, may bind with much lower affinity or not at all, resulting in significantly reduced or no activity. In some cases, the "inactive" enantiomer can even act as an antagonist. The use of Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide and its D-counterpart as chiral derivatizing agents in chromatography underscores the distinct properties of the two enantiomers, which allow for their separation and quantification sigmaaldrich.com.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-Valine |
| γ-Aminobutyric acid (GABA) |
| α-Ketoisovalerate |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide |
| Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide |
| Lysine |
| Aspartate |
| Glutamate |
| Serine |
| Threonine |
| Asparagine |
| Glutamine |
| Leucine |
| Isoleucine |
Coordination Chemistry with Biologically Relevant Metal Ions and Structural Impact
The study of how this compound, also known as L-valinamide, interacts with biologically significant metal ions is a specialized area of bioinorganic chemistry. The coordination of metal ions can significantly influence the three-dimensional structure of the organic ligand, affecting its potential biochemical interactions. Research in this non-clinical domain focuses on synthesizing and characterizing these metal complexes to understand the fundamental principles of their formation and the resulting molecular architecture.
Detailed Research Findings on Europium(III) Coordination
Detailed structural information on the coordination of this compound has been elucidated through the synthesis and single-crystal X-ray analysis of a europium(III) complex. In a notable study, a complex was formed using a sophisticated ligand that incorporates a 2,2'-bipyridine (B1663995) unit chemically bonded to a valinamide moiety. researchgate.netsigmaaldrich.com This research provides a clear example of how L-valinamide coordinates with a lanthanide metal ion.
The crystal structure analysis revealed that the ligand binds to the central europium(III) ion in a tetradentate fashion. researchgate.netsigmaaldrich.com This means that the ligand attaches to the metal ion through four distinct donor atoms simultaneously. Within this complex, the valinamide portion of the ligand participates directly in the coordination sphere. The specific atoms from the ligand that form bonds with the europium(III) ion are the two nitrogen atoms of the 2,2'-bipyridine ring and, crucially, both the nitrogen atom of the amino group and the oxygen atom of the amide group from the valinamide moiety.
This chelation by the valinamide part of the ligand forms a stable five-membered ring, a common feature in the coordination chemistry of amino acids and their derivatives. The formation of this ring has a significant structural impact, locking the conformation of the valinamide. The π-electronic system of the bipyridine part of the ligand was found to be co-planar with the valinamide moiety, which is an important factor for the photophysical properties of the complex, such as sensitizing the luminescence of the europium ion. sigmaaldrich.com
Table 1. Coordination Details of a Europium(III) Complex with a Valinamide-Containing Ligand
| Parameter | Description |
| Metal Ion | Europium(III) |
| Ligand Type | A composite ligand featuring 2,2'-bipyridine and a this compound (valinamide) moiety. |
| Overall Coordination Mode | The ligand acts as a tetradentate chelator. |
| Valinamide Donor Atoms | The amino group nitrogen and the amide group oxygen both coordinate to the central Eu(III) ion. |
| Structural Impact | Coordination results in the formation of a stable five-membered chelate ring involving the valinamide moiety, fixing its molecular conformation. |
Development of Analogs and Structure Activity Relationship Studies Non Clinical
Systematic Chemical Modification of the 2-Amino-3-methylbutanamide (B3250160) Core
Systematic chemical modification of the this compound scaffold, also known as valinamide (B3267577), has been a key strategy to explore its chemical space and identify derivatives with enhanced biological activities. The core structure presents several points for modification: the α-amino group, the amide moiety, and the isopropyl side chain.
N-Acyl and N-Alkyl Modifications: A common approach involves the acylation or alkylation of the α-amino group. N-acyl derivatives, which are N-acyl amino acids, are a significant class of endogenous signaling molecules. The nature of the acyl chain, including its length, degree of saturation, and branching, can significantly influence the biological activity of the resulting compound nih.gov. For instance, N-arachidonoyl-valinamide would be an analog belonging to the endocannabinoidome, a complex lipid signaling system. The synthesis of such N-acyl derivatives can be achieved through standard peptide coupling reactions.
Amide Modifications: The primary amide of this compound can be substituted to generate secondary or tertiary amides. These modifications can impact the molecule's hydrogen bonding capacity, polarity, and metabolic stability. For example, the synthesis of N-aryl carboxamide derivatives has been explored for various therapeutic applications, demonstrating that the nature of the aryl substituent can profoundly affect the anti-proliferative effects on specific cell lines researchgate.net.
Side-Chain Modifications: Although less common for valinamide itself, modification of the isopropyl side chain could be explored to probe the steric and electronic requirements of its biological targets. For other amino acid amides, alterations in the side chain have been shown to be critical for activity.
The following table summarizes some examples of systematic chemical modifications that can be applied to the this compound core:
| Modification Site | Type of Modification | Potential Impact on Properties |
| α-Amino Group | N-Acylation | Altered lipophilicity, potential for new biological targets (e.g., cannabinoid receptors) |
| N-Alkylation | Increased metabolic stability, modulation of receptor binding | |
| Amide Group | N-Substitution (secondary/tertiary amides) | Modified hydrogen bonding, altered polarity and solubility, improved metabolic stability |
| Isopropyl Side Chain | Bioisosteric replacement (e.g., cyclopropyl, tert-butyl) | Probing steric requirements of binding pockets, potential for improved potency or selectivity |
Elucidation of Structural Determinants for Molecular Activity in Model Systems
Understanding the structural features of this compound derivatives that govern their biological activity is paramount for rational drug design. This involves studying how changes in substitution patterns and stereochemistry affect their interactions with biological targets.
N-substitution at the α-amino group can dramatically alter the pharmacological profile of this compound. For example, certain N-substituted valine derivatives have been investigated as synthetic cannabinoids, where the pendant L-valinate group is a key structural feature for high-affinity binding to cannabinoid receptors CB1 and CB2 nih.gov. The nature of the N-substituent, often a bulky lipophilic group, is a primary determinant of potency and efficacy at these receptors nih.gov.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The spatial arrangement of atoms can significantly affect drug-receptor interactions, metabolism, and transport. In many cases, one enantiomer of a chiral drug is significantly more active than the other, or the two enantiomers may even have different pharmacological effects biomedgrid.com. For derivatives of amino acids, the stereochemistry at the α-carbon is often critical for biological recognition and activity mdpi.comresearchgate.netmalariaworld.org. Studies on oleandomycin (B1677203) derivatives have shown that altering the stereochemistry at specific positions can have a major influence on both antibacterial and anti-inflammatory activities nih.gov. It is generally observed that only one stereoisomer exhibits the desired potent biological activity, which can be attributed to stereoselective uptake mechanisms or specific binding interactions at the target site mdpi.comresearchgate.netmalariaworld.org. For instance, in a series of α-amino amide derivatives investigated as potential HDAC6 inhibitors, a significant difference in anti-proliferative activity was observed between two stereoisomers mdpi.com.
The following table illustrates the importance of stereochemistry with a hypothetical example of the activity of different stereoisomers of a this compound derivative:
| Stereoisomer | Biological Activity (IC50 in µM) |
| (S)-enantiomer | 1.5 |
| (R)-enantiomer | 25.0 |
| Racemic mixture | 12.8 |
The α-amino group and the amide moiety are key pharmacophoric features that can participate in hydrogen bonding and electrostatic interactions with biological targets. The basicity of the amino group and the hydrogen-bonding capacity of the amide can be modulated by introducing electron-withdrawing or electron-donating substituents on the core structure. These modifications can influence the binding affinity and selectivity of the molecule.
For instance, in a series of N-(pyrimidin-2-yl)alkyl/arylamide derivatives, the electronic nature of the substituents was found to influence their quorum sensing inhibitory activity nih.gov. Molecular docking studies of these compounds revealed that specific electronic interactions with the target protein were crucial for their binding affinity nih.gov. In silico methods are often employed to predict the physicochemical properties and electronic descriptors of molecules to establish a correlation with their biological activity nih.gov.
Rational Design and Synthesis of Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. For this compound, the amide bond is a prime candidate for bioisosteric replacement to enhance metabolic stability and modulate biological activity.
Several bioisosteres for the amide group have been successfully employed in medicinal chemistry. These include, but are not limited to, 1,2,3-triazoles, oxadiazoles, and thiazoles. These five-membered heterocyclic rings can mimic the steric and electronic properties of the amide bond while being more resistant to enzymatic hydrolysis.
The rational design of bioisosteric replacements often involves computational modeling to predict the conformational preferences and interaction profiles of the proposed analogs. The synthesis of these bioisosteres typically requires multi-step synthetic routes. For example, the synthesis of a 1,2,3-triazole bioisostere might involve a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
The following table presents some potential bioisosteric replacements for the amide group in this compound:
| Amide Group | Bioisosteric Replacement | Rationale for Replacement |
| -C(=O)NH- | 1,2,3-Triazole | Mimics the dipole moment and hydrogen bonding potential of the amide bond; metabolically stable. |
| 1,2,4-Oxadiazole | Can replicate the geometry and electronic features of the amide; offers synthetic tractability. | |
| Thiazole | A versatile scaffold with a wide range of biological activities; can serve as a metabolically stable amide surrogate. |
Insights into Putative Mechanisms of Action Derived from In Vitro and In Vivo Model Studies
The putative mechanisms of action of this compound and its analogs are likely diverse and dependent on the specific structural modifications. Given its origin as an amino acid amide, it is plausible that its derivatives could interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Enzyme Inhibition: As analogs of amino acids, derivatives of this compound could act as inhibitors of enzymes involved in amino acid metabolism or signaling pathways. For example, α-amino amide moieties have been shown to act as zinc-binding groups in histone deacetylase (HDAC) inhibitors, chelating the zinc ion in the active site in a manner similar to hydroxamic acids mdpi.com.
Receptor Modulation: As previously mentioned, specific N-substituted valinate derivatives are potent agonists of cannabinoid receptors nih.gov. In vivo studies in rats have demonstrated that these compounds induce pharmacological effects consistent with CB1 receptor activation, such as hypothermia and bradycardia nih.gov.
Antimicrobial Activity: Some short peptides enriched with cationic amino acids have shown antimicrobial activity by disrupting bacterial cell membranes nih.gov. While this compound is a neutral amino acid amide, its derivatives, particularly if they incorporate cationic moieties, could potentially exhibit antimicrobial effects.
Anticonvulsant and Antinociceptive Effects: Studies on alaninamide derivatives, which are structurally related to valinamide, have revealed potent and broad-spectrum anticonvulsant activity in various animal models semanticscholar.orgnih.gov. The mechanism of action for some of these derivatives has been linked to the inhibition of fast sodium currents in cortical neurons nih.gov. Furthermore, certain alaninamide derivatives have shown efficacy in models of neuropathic pain nih.gov.
In vitro assays, such as enzyme inhibition assays, receptor binding studies, and cell-based functional assays, are essential for identifying the molecular targets of these compounds. Subsequent in vivo studies in animal models of disease are then necessary to confirm their pharmacological effects and elucidate their mechanisms of action in a physiological context.
Advanced Analytical Methodologies for Complex Chemical Systems
Development of Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are central to the analytical workflow for 2-Amino-3-methylbutanamide (B3250160). The development and optimization of these methods are critical for achieving the necessary resolution, sensitivity, and accuracy to distinguish it from related impurities, isomers, and other components within a sample.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. nih.gov Method optimization focuses on achieving efficient separation of enantiomers and assessing chemical purity. Two primary strategies are employed: the use of chiral stationary phases (CSPs) and the derivatization of the analyte with a chiral derivatizing agent (CDA) followed by separation on a standard achiral column. chiralpedia.comnih.gov
Direct Separation with Chiral Stationary Phases (CSPs): CSPs are designed with a single enantiomer of a chiral selector immobilized onto the solid support (typically silica). chiralpedia.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the CSP. eijppr.com Differences in the stability of these complexes lead to differential retention times, enabling separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including amino amides. eijppr.comnih.gov Optimization involves screening various CSPs and adjusting mobile phase composition (e.g., polarity, additives) to maximize resolution. nih.gov
Indirect Separation via Chiral Derivatization: This approach involves reacting this compound with an enantiomerically pure CDA to form a pair of diastereomers. youtube.com These diastereomers have distinct physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. nih.gov A widely used CDA for amino compounds is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) and its analogues, which react with the primary amine of this compound. nih.gov The resulting derivatives exhibit strong UV absorbance, enhancing detection sensitivity. nih.gov Optimization of this method requires careful control of the derivatization reaction conditions to prevent racemization and ensure complete reaction. youtube.com
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate)) americanpharmaceuticalreview.com | Achiral Reverse-Phase (e.g., C18, Cyano) nih.govresearchgate.net |
| Chiral Selector | Immobilized on stationary phase | Chiral Derivatizing Agent (CDA) (e.g., Marfey's Reagent) nih.gov |
| Mobile Phase | Hexane/Isopropanol; Methanol/Acetonitrile with additives nih.gov | Acetonitrile/Water with buffers (e.g., phosphate (B84403) buffer) nih.gov |
| Detection | UV, Mass Spectrometry (MS) | UV (enhanced by CDA chromophore), Fluorescence, MS nih.gov |
| Key Optimization Step | Screening of different CSPs and mobile phase modifiers | Derivatization reaction conditions (time, temp, pH) youtube.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of isomers of this compound, which is non-volatile, a derivatization step is essential to increase its volatility and thermal stability. mdpi.com This method is particularly useful for differentiating structural and stereoisomers.
The typical workflow involves a two-step process:
Derivatization: The amino and amide groups of this compound are chemically modified. A common approach for amino acids and related compounds is N(O,S)-perfluoroacyl perfluoroalkylation. nih.gov This involves reacting the analyte with reagents like trifluoroacetic anhydride (B1165640) (TFAA) and a perfluorinated alcohol, which converts the polar functional groups into less polar, more volatile esters and amides. nih.govnih.gov
GC Separation and MS Detection: The derivatized sample is injected into the GC, where it is separated on a chiral capillary column. nih.gov Columns with chiral stationary phases like Chirasil-L-Val are often used to resolve the enantiomers of the derivatized analyte. nih.gov As the separated isomers elute from the column, they enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer provides a mass spectrum for each isomer, based on its fragmentation pattern, confirming its identity and allowing for accurate quantification. nih.govnih.gov
| Step | Procedure | Key Parameters |
|---|---|---|
| 1. Derivatization | Acylation and esterification using perfluorinated reagents (e.g., TFAA, HFBA) nih.govactascientific.com | Reagent choice, reaction temperature, and time must be optimized to prevent racemization. researchgate.net |
| 2. Separation | Gas chromatography using a chiral capillary column (e.g., Chirasil-L-Val) nih.gov | Temperature program, carrier gas flow rate, column type. |
| 3. Detection | Mass spectrometry (Electron Ionization) | Analysis of mass fragmentation patterns for structural confirmation. nih.gov |
Capillary Electrophoresis for Chiral Separations
Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and minimal consumption of samples and reagents. nih.govscientific.net The separation in CE is based on the differential migration of analytes in an electric field. For chiral separations of compounds like this compound, a chiral selector is added to the background electrolyte (running buffer). researchgate.netnih.gov
The most common chiral selectors used in CE for amino compounds are cyclodextrins (CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). scientific.netresearchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector. americanpharmaceuticalreview.com Enantiomers that form more stable complexes with the selector will have a different apparent electrophoretic mobility and will migrate at a different velocity, thus achieving separation. researchgate.net The degree of separation can be optimized by adjusting the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the capillary temperature. chromatographyonline.com
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Separation Principle | Differential electrophoretic mobility in an electric field researchgate.net | Differential partitioning between mobile and stationary phases nih.gov |
| Efficiency/Resolution | Very high (hundreds of thousands of theoretical plates) scientific.net | High (tens of thousands of theoretical plates) |
| Analysis Time | Typically faster (minutes) scientific.net | Can be longer (minutes to an hour) |
| Sample/Solvent Consumption | Very low (nanoliters of sample, microliters of buffer) chromatographyonline.com | Higher (microliters of sample, milliliters of solvent) |
| Chiral Selector | Added to buffer (e.g., cyclodextrins) nih.gov | Immobilized in column (CSP) or added to mobile phase chiralpedia.com |
Hyphenated Techniques for Comprehensive Characterization in Research Samples
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound in complex research samples. nih.govresearchgate.net The on-line combination of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation of components and their unambiguous structural identification. ijnrd.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and widely used hyphenated technique for pharmaceutical and chemical analysis. ijnrd.org An HPLC system is directly coupled to a mass spectrometer. Following separation on either a chiral or achiral column, the eluent is directed into the MS source (e.g., Electrospray Ionization, ESI), where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that can confirm the identity of this compound and characterize any impurities or degradation products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As described previously, GC-MS is used for volatile compounds. nih.gov Its hyphenated nature allows for the separation of derivatized isomers of this compound by GC, with subsequent confirmation of their identity and structure through the unique fragmentation patterns generated in the mass spectrometer. dss.go.th
Capillary Electrophoresis-Mass Spectrometry (CE-MS): The coupling of CE with MS combines the high separation efficiency of CE with the sensitive and selective detection of MS. This technique is particularly valuable for analyzing minute quantities of samples and for resolving complex mixtures of chiral compounds or closely related impurities. nih.gov
These hyphenated methods are crucial for confirming the primary structure of a target compound, detecting alterations, and ensuring the purity and consistency of research samples. lcms.cz
Future Research Directions and Emerging Applications
Sustainable and Green Chemistry Approaches for 2-Amino-3-methylbutanamide (B3250160) Synthesis
The synthesis of this compound, or valinamide (B3267577), is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research is pivoting towards more sustainable methods that are efficient, environmentally benign, and economically viable. Key areas of development include biocatalysis, the use of eco-friendly solvents, and solvent-free reaction conditions.
A significant advancement in the green synthesis of amino amides is the use of biocatalysis, particularly employing enzymes like nitrile hydratase (NHase). This enzymatic route offers a sustainable alternative to traditional chemical hydrolysis of nitriles, which often requires harsh conditions and generates significant waste. Research has demonstrated the successful synthesis of similar compounds, such as 2-amino-2,3-dimethylbutyramide, from its corresponding nitrile using whole cells of microorganisms. Strains like Rhodococcus qingshengii, Rhodococcus boritolerans, Nocardia globerula, and Rhodococcus erythropolis have been identified as effective biocatalysts. google.comresearchgate.net These microbial systems can achieve high conversion rates and yields, often exceeding 95%, under mild conditions of temperature and pH. google.com
For instance, a novel enzymatic route for synthesizing 2-amino-2,3-dimethylbutyramide, an important intermediate for herbicides, was developed using Rhodococcus boritolerans CCTCC M 208108, which harbors nitrile hydratase. researchgate.net This process achieved a yield of 91% in a biphasic system. researchgate.net The use of whole-cell biocatalysts is particularly advantageous as it obviates the need for costly enzyme purification. researchgate.net Furthermore, these biocatalytic processes can be optimized to overcome challenges such as substrate or product inhibition, demonstrating their potential for industrial-scale applications. researchgate.netresearchgate.net
The principles of green chemistry also extend to the choice of solvents and reaction conditions. Efforts are being made to replace conventional, hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives in peptide synthesis. unibo.itunibo.it Additionally, solvent-free synthesis methods, such as aldol (B89426) condensation performed by grinding reagents at room temperature, represent another promising avenue for reducing environmental impact. nih.gov The synthesis of the precursor amino acid, L-valine, can also be accomplished through fermentation, which presents a more sustainable option compared to multi-step chemical syntheses that may have high costs and generate numerous by-products.
Future research will likely focus on discovering and engineering more robust enzymes with higher catalytic efficiency and stability. Combining biocatalysis with other green chemistry principles, such as continuous flow processes, could further enhance the sustainability of this compound synthesis.
Table 1: Biocatalytic Synthesis of Amino Amides Using Nitrile Hydratase
| Microorganism | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Rhodococcus boritolerans CCTCC M 208108 | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Achieved 91% yield in a biphasic system; resistant to cyanide inhibition. | researchgate.net |
| Rhodococcus qingshengii CCTCC No: M 2010050 | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Transformation efficiency and yield can reach over 95%. | google.com |
| Nocardia globerula CCTCC No: M 209214 | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Used as a catalyst for hydration reaction. | google.com |
| Rhodococcus erythropolis CCTCC No: M 209244 | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Employed for microbial catalysis of the substrate. | google.com |
| Rhodococcus qingshengii (new isolate) | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Tolerated KCN up to 5 mM and product concentration up to 40 g/L. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Non-Clinical)
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the early, non-clinical stages of drug discovery, and their application to compounds like this compound and its derivatives is a burgeoning area of research. These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel molecular structures with desired activities, thereby accelerating the research and development process.
One of the primary applications of AI/ML in this context is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By training algorithms on existing data for structurally similar molecules, researchers can develop models that forecast the pharmacokinetic and toxicological profiles of new valinamide derivatives without the need for initial synthesis and laboratory testing. This predictive capability allows for the early-stage filtering of compounds that are likely to fail, saving significant time and resources.
Furthermore, AI and ML can be instrumental in identifying potential protein targets for this compound or its analogs. By analyzing protein structures and ligand-binding data, machine learning models can predict binding affinities and identify novel interactions within the human proteome. This can help uncover new therapeutic applications for the compound and guide the design of more potent and selective molecules.
Generative models, a subset of AI, can design novel molecular structures from scratch. By providing the model with a set of desired properties, such as high binding affinity for a specific target and favorable ADMET characteristics, these algorithms can generate new valinamide-based structures that have a higher probability of success. This de novo drug design approach can explore a much broader chemical space than traditional methods.
The integration of AI/ML also facilitates the analysis of complex biological data from high-throughput screening and 'omic' technologies. Machine learning algorithms can identify patterns and correlations that may not be apparent to human researchers, leading to new insights into the mechanisms of action of this compound and its derivatives. While still in its early stages, the synergy between computational approaches and experimental validation holds immense promise for accelerating the discovery of new therapeutic agents based on the this compound scaffold.
Mechanistic Elucidation of Underexplored Biological Interactions
While this compound is structurally related to the essential amino acid valine, the full spectrum of its biological interactions remains an area ripe for investigation. Future research is expected to delve deeper into the specific molecular mechanisms through which this compound and its derivatives exert their effects, potentially uncovering novel biochemical pathways and therapeutic targets.
A key area of focus will be to understand how the amide group, which replaces the carboxylic acid group of valine, influences the compound's interaction with biological systems. This structural modification could alter its binding affinity and selectivity for amino acid transporters, enzymes involved in amino acid metabolism, and protein receptors. For example, while L-valine is known to be transported via specific carrier systems, it is crucial to investigate whether and how this compound utilizes these or other transport mechanisms to cross cellular membranes.
Furthermore, the metabolic fate of this compound within the cell is largely uncharacterized. Research is needed to identify the enzymes that may act upon this compound and the resulting metabolites. Understanding its metabolic stability and potential biotransformation pathways is essential for predicting its biological activity and potential off-target effects.
Advanced biochemical and biophysical techniques will be instrumental in elucidating these interactions at a molecular level. Techniques such as X-ray crystallography and cryo-electron microscopy could be used to determine the three-dimensional structure of this compound bound to its protein targets. This structural information would provide invaluable insights into the specific molecular interactions that govern binding and activity, guiding the rational design of new derivatives with enhanced properties.
Moreover, chemoproteomics and metabolomics approaches can be employed to identify the cellular proteins and metabolic pathways that are modulated by this compound. These systems-level analyses can provide a comprehensive overview of the compound's biological footprint and help to identify previously unknown mechanisms of action. A deeper mechanistic understanding of its biological interactions will be critical for unlocking the full therapeutic potential of this compound.
Potential in Materials Science and Specialty Chemical Production (excluding pharmaceutical products)
Beyond its potential biological applications, the chemical structure of this compound makes it an interesting building block for materials science and the production of specialty chemicals. The presence of a primary amine, an amide group, and an isopropyl side chain provides multiple functionalities for polymerization and chemical modification, opening up avenues for the creation of novel materials with unique properties.
In the realm of materials science, this compound could serve as a monomer or a cross-linking agent in the synthesis of polyamides and other polymers. The incorporation of this valine-derived unit could impart specific properties to the resulting materials, such as chirality, biocompatibility, and biodegradability. For example, polymers containing this compound could find applications in biomedical materials, such as scaffolds for tissue engineering or components of drug delivery systems, where biocompatibility and controlled degradation are desirable.
The chiral nature of this compound is particularly noteworthy. Chiral polymers are of interest for applications in chiral separations, asymmetric catalysis, and advanced optical materials. The use of enantiomerically pure this compound as a monomer could lead to the development of polymers with highly ordered, helical structures.
As a specialty chemical intermediate, this compound can be a precursor for the synthesis of a variety of other molecules. Its functional groups can be selectively modified to produce a range of derivatives. For instance, the primary amine can be a nucleophile in various reactions, while the amide group can undergo hydrolysis or reduction. These derivatives could be utilized as surfactants, chelating agents, or components in the synthesis of agrochemicals or other fine chemicals. The biocatalytic production of amino amides is already being explored for the synthesis of commercially relevant surfactants, highlighting the potential for these compounds in industrial applications. nih.gov
Future research in this area will likely involve exploring the polymerization of this compound and its derivatives, characterizing the properties of the resulting materials, and developing efficient synthetic routes to novel specialty chemicals based on this scaffold. The versatility of this compound suggests a broad range of potential non-pharmaceutical applications that are yet to be fully explored.
Q & A
Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Radioligand binding assays (³H-ATP competition) screen kinase inhibition (e.g., EGFR, PKC). Cell-based assays (HEK293 transfection) measure IC₅₀ via luminescent ADP-Glo™ kits. Counter-screening against hERG channels (patch-clamp electrophysiology) assesses cardiac toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
